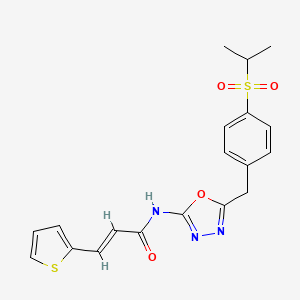
(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic derivative belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by the presence of an oxadiazole ring and a thiophene moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Isopropylsulfonyl Group : This is performed using sulfonylation techniques with isopropylsulfonyl chloride.
- Coupling with Thiophene Acrylamide : Final coupling occurs to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this specific compound. The following findings summarize its activity against various cancer cell lines:
The compound exhibits potent cytotoxicity against HeLa cells, significantly outperforming established chemotherapeutic agents like Sorafenib (IC50 = 7.91 µM) in specific cases .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects against a range of pathogens. The following table summarizes its efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus aureus | 150 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics like ampicillin .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts cell division at critical checkpoints, particularly in cancerous cells.
- Enzyme Inhibition : Potential interactions with key enzymes involved in tumor growth and microbial resistance have been suggested through docking studies.
Case Studies
A case study involving the synthesis and evaluation of similar oxadiazole derivatives demonstrated their effectiveness as anticancer agents in vitro. The study reported significant inhibition rates against multiple cancer cell lines and highlighted the role of structural modifications in enhancing biological activity .
Eigenschaften
IUPAC Name |
(E)-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)28(24,25)16-8-5-14(6-9-16)12-18-21-22-19(26-18)20-17(23)10-7-15-4-3-11-27-15/h3-11,13H,12H2,1-2H3,(H,20,22,23)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLJBFLBFYYWKP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














